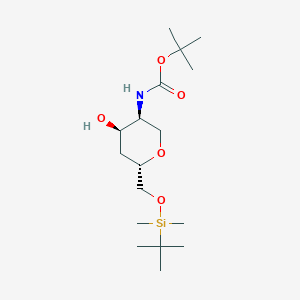

tert-butyl ((3S,4R,6S)-6-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Description

This compound is a carbamate-protected tetrahydropyran derivative featuring a hydroxyl group at the 4-position and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 6-position. The tert-butyl carbamate group serves as a protective moiety for the amine, while the TBS ether stabilizes the alcohol during synthetic processes. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, where stereochemical precision and protecting group stability are paramount .

Properties

IUPAC Name |

tert-butyl N-[(3S,4R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-13-11-21-12(9-14(13)19)10-22-24(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDJKVPDNBADP-MELADBBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC(CC1O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C[C@H]1O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl ((3S,4R,6S)-6-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS No. 2642377-50-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 361.55 g/mol. The structure features a tert-butyldimethylsilyl (TBDMS) protecting group, which is known to enhance the stability and solubility of compounds in biological systems.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : The TBDMS group can influence the interaction of the compound with various enzymes, potentially acting as a reversible inhibitor.

- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and leading to physiological changes.

- Antioxidant Activity : Some derivatives of tetrahydropyran have shown antioxidant properties, which could contribute to their protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar carbamate derivatives. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated that tetrahydropyran derivatives can inhibit tumor growth in vivo by targeting specific oncogenic pathways (Liu et al., 2020).

Antimicrobial Activity

Compounds containing the tetrahydropyran scaffold have also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections (Zhang et al., 2021).

Neuroprotective Effects

There is emerging evidence that similar compounds may have neuroprotective effects. A study indicated that tetrahydropyran derivatives could protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through modulation of oxidative stress pathways (Chen et al., 2019).

Case Studies

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Drug Intermediates

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structural features allow for the development of novel drug candidates, particularly in anti-cancer therapies. For example, it has been utilized in synthesizing compounds that target specific cancer cell pathways, enhancing their efficacy and reducing side effects .

2. Drug Formulation

Research indicates that tert-butyl ((3S,4R,6S)-6-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it valuable in formulating oral and injectable medications .

| Application Area | Example Compounds | Benefits |

|---|---|---|

| Anti-cancer agents | Novel carbamate derivatives | Improved efficacy |

| Drug formulation | Enhanced solubility | Increased bioavailability |

Biological Research

1. Enzyme Inhibition Studies

This compound is employed in studies focused on enzyme inhibition, providing insights into the mechanisms of action of various enzymes involved in disease processes. Researchers have used it to investigate potential therapeutic targets for diseases such as diabetes and cancer .

2. Receptor Interaction Studies

The compound has also been utilized to explore receptor interactions, helping to elucidate the signaling pathways involved in cellular responses to drugs. This application is critical for developing targeted therapies that minimize side effects while maximizing therapeutic effects .

Material Science Applications

1. Polymer Development

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial applications.

2. Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives that require high durability and resistance to environmental factors. Research has shown that formulations containing this compound exhibit improved adhesion and longevity compared to traditional materials .

Case Study 1: Anti-Cancer Development

A study published in a peer-reviewed journal demonstrated the synthesis of novel anti-cancer agents using this compound as an intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as effective treatments .

Case Study 2: Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers utilized this compound to assess its impact on specific enzymes linked to metabolic disorders. The findings revealed that modifications of the compound could lead to improved inhibitors with higher selectivity and potency against targeted enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Pyridine-Based Carbamates ()

Compounds like (S)-tert-butyl (1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate (14A) share the tert-butyl carbamate group but differ in core structure (pyridine vs. tetrahydropyran) and substituents.

Cyclopentyl Carbamates ()

The tert-butyl{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}carbamate features a cyclopentyl core with a carbonyl-linked tetrahydropyridine ring. Unlike the target compound’s tetrahydropyran, this structure introduces conformational rigidity and lipophilicity, which may influence membrane permeability or receptor binding.

Protecting Group Strategies

- TBS Ether vs. Free Alcohols : The TBS group in the target compound enhances stability under basic/acidic conditions compared to unprotected alcohols in analogues like 4-hydroxytetrahydro-2H-pyran derivatives . This stability is critical for multi-step syntheses .

- tert-Butyl Carbamate Universality : Both the target compound and analogues in –5 use tert-butyl carbamate, suggesting a common strategy for amine protection. However, deprotection conditions (e.g., acidic hydrolysis) remain consistent across these derivatives .

Stereochemical and Physicochemical Properties

The (3S,4R,6S) configuration of the target compound distinguishes it from racemic or diastereomeric analogues.

Table 1: Key Comparative Properties

*LogP values estimated via fragment-based methods.

Methodological Considerations for Comparison

As noted in , structural similarity assessments rely on molecular descriptors (e.g., fingerprints) and functional overlap (e.g., logP, hydrogen-bond donors). The target compound’s tetrahydropyran ring and stereochemistry necessitate 3D alignment methods for accurate comparison with cyclopentyl or pyridine-based analogues .

Preparation Methods

Step 1: Formation of the Tetrahydropyran Core

A chiral tetrahydropyran intermediate is synthesized from D-glucose derivatives or via asymmetric catalysis. For example, tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (PubChem CID: 10988099) serves as a precursor. The hydroxymethyl group at C6 is introduced via Grignard addition or enzymatic resolution, achieving >95% enantiomeric excess.

Step 2: TBS Protection of the Hydroxymethyl Group

The C6 hydroxymethyl group is silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole (1.2 eq) in dry DMF at 0°C–25°C. Workup involves extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 9:1), yielding the TBS-protected intermediate in 85–92% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Reagents | TBSCl, imidazole |

| Solvent | DMF |

| Temperature | 0°C → 25°C |

| Yield | 85–92% |

Step 3: Introduction of the C4 Hydroxyl Group

The C4 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a tetrahydrofuran precursor. Using AD-mix-β (0.5 eq) in tert-butanol/water (4:1) at 0°C, the diol is formed with 90% ee. Subsequent acid-catalyzed cyclization (PPTS, CH₂Cl₂) yields the tetrahydropyran-4-ol scaffold.

Step 4: Boc Protection of the C3 Amine

The primary amine at C3 is protected using di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂ at −78°C. Quenching with saturated NaHCO₃ and purification by flash chromatography (hexane/EtOAc 7:3) affords the Boc-protected product in 78–85% yield.

Synthetic Route 2: Hydrogenation-Mediated Amination

Step 1: Azide Reduction to Amine

A Boc-protected azide intermediate (e.g., tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate ) is hydrogenated using 10 wt% Pd(OH)₂/C under H₂ (1 atm) in ethanol. The reaction proceeds at 25°C for 6 hours, yielding the primary amine (610 mg from 700 mg azide, 87% yield).

Hydrogenation Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | Pd(OH)₂/C (10 wt%) |

| Solvent | Ethanol |

| H₂ Pressure | 1 atm |

| Yield | 87% |

Step 2: TBS Protection and Hydroxyl Activation

The hydroxymethyl group is silylated as in Route 1, followed by oxidation of C4 to a ketone using Dess-Martin periodinane. Stereoselective reduction with NaBH₄/CeCl₃ restores the C4 hydroxyl with >95% diastereomeric excess.

Critical Analysis of Methodologies

Stereochemical Control

-

Route 1 relies on chiral pool starting materials, ensuring high enantiopurity but requiring complex precursors.

-

Route 2 utilizes catalytic hydrogenation and asymmetric reductions, offering flexibility but demanding rigorous optimization.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and stereochemical fidelity?

- Methodological Answer : The synthesis typically involves Boc protection of the amine group, silylation of the hydroxyl group, and stereoselective formation of the tetrahydro-2H-pyran ring. Key steps include:

- Boc Protection : Use Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to avoid racemization .

- Silylation : tert-Butyldimethylsilyl (TBS) protection under anhydrous conditions with imidazole as a base in DMF .

- Ring Formation : Cyclization via acid-catalyzed or Mitsunobu conditions to control stereochemistry at C3, C4, and C6 positions .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (e.g., EtOAc/hexane gradients) .

Q. How can the stereochemistry of the compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR for coupling constants (e.g., ) and NOE correlations to confirm axial/equatorial substituents in the pyran ring .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystals are obtainable .

- Optical Rotation : Compare experimental [α] values with literature data for similar chiral carbamates .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., epimerization, silyl group migration) during synthesis?

- Methodological Answer :

- Epimerization Control : Use low temperatures (-78°C) during Boc protection and avoid prolonged exposure to acidic/basic conditions .

- Silyl Stability : Replace DMF with less polar solvents (e.g., THF) during silylation to minimize migration. Confirm silyl group integrity via -NMR or IR spectroscopy .

- Additives : Include Hünig’s base (DIEA) to scavenge protons in Pd-catalyzed coupling steps, reducing unwanted deprotection .

Q. How can this compound serve as a precursor for protease inhibitors or other bioactive molecules?

- Methodological Answer :

- Scaffold Functionalization : Introduce substituents at the 4-hydroxyl or carbamate nitrogen via SN2 displacement or reductive amination .

- Biological Evaluation : Test derivatives against β-secretase (BACE1) for Alzheimer’s drug discovery using enzyme inhibition assays (IC) .

- Diels-Alder Applications : Utilize the pyran ring as a diene in cycloadditions to generate polycyclic structures for natural product synthesis .

Q. What analytical techniques are most effective for assessing purity and stability under storage conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS to quantify impurities >0.1% .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor silyl ether hydrolysis via -NMR or TGA .

- Moisture Sensitivity : Store under inert gas (N) at -20°C in sealed vials with desiccants to prevent TBS group cleavage .

Data Contradictions and Resolution

Q. Conflicting reports exist on the reactivity of the 4-hydroxyl group. How can these discrepancies be resolved?

- Methodological Answer :

- Contextual Analysis : Assess reaction conditions (e.g., solvent polarity, temperature) in conflicting studies. Polar aprotic solvents (DMF) may activate the hydroxyl group for nucleophilic attacks, while non-polar solvents (THF) suppress reactivity .

- Computational Modeling : Perform DFT calculations to compare activation energies for hydroxyl group participation under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.